4-Bromo-4'-tert-butylbenzophenone
Overview
Description
The compound of interest, 4-Bromo-4'-tert-butylbenzophenone, is a brominated benzophenone derivative with a tert-butyl group attached to the para position of one of the aromatic rings. This compound is related to various research areas, including organic synthesis, material science, and chemical engineering, due to its potential applications in creating polymers, pharmaceuticals, and other chemical entities.
Synthesis Analysis
The synthesis of related brominated compounds often involves the reaction of bromine with different aromatic substrates. For instance, 3,5-Di-tert-butyl-4-hydroxybenzoic acid was synthesized from 2,6-di-tert-butyl-4-methylphenol through bromination and subsequent oxidation . Similarly, 5-bromo-1,3-bis2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene was synthesized using 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine, with the influence of reaction conditions on the synthesis being investigated . These methods provide insights into the possible synthetic routes that could be adapted for the synthesis of 4-Bromo-4'-tert-butylbenzophenone.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the crystal structure of a similar compound, 4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, was determined by X-ray diffraction, revealing a monoclinic system with specific space group and stabilization by various intramolecular and intermolecular interactions . Another compound, 4-(Bromomethyl)benzophenone, showed a dihedral angle between the benzene and phenyl rings in its crystal structure, which was stabilized by intermolecular C–H⋯π interactions . These studies provide a foundation for understanding the molecular structure of 4-Bromo-4'-tert-butylbenzophenone.
Chemical Reactions Analysis
The reactivity of brominated aromatic compounds can be complex and versatile. For instance, aryl radical cyclization with alkyne followed by tandem carboxylation was observed in the electrochemical reduction of 2-(2-propynyloxy)bromobenzenes in the presence of carbon dioxide, leading to the formation of various ring-fused succinic acid derivatives . This demonstrates the potential for 4-Bromo-4'-tert-butylbenzophenone to undergo similar radical cyclization and functionalization reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. Schiff base monomers derived from 4-bromobenzaldehyde were characterized by their solubility, thermal, optical, and electrochemical properties, with the presence of electron-donating groups affecting these properties . The study of 4-tert-butyl-2,6-dibenzoylphenol revealed significant changes in bond lengths, angles, and crystal packing when different substituents were present, which was supported by density functional theory calculations . These findings suggest that the physical and chemical properties of 4-Bromo-4'-tert-butylbenzophenone would be similarly influenced by its tert-butyl and bromo substituents.
Scientific Research Applications
Organometallic Chemistry
4-Bromo-4'-tert-butylbenzophenone has been utilized in the synthesis of new zirconium complexes supported by N-heterocyclic carbene (NHC) ligands. These complexes were explored for their catalytic properties in hydroamination, demonstrating the compound's role in developing metal-organic frameworks and catalysts (Barroso et al., 2014).
Marine Natural Products
Research on marine algae has led to the isolation of bromophenol derivatives, including compounds related to 4-Bromo-4'-tert-butylbenzophenone. These derivatives were evaluated for their biological activities, such as anti-cancer and anti-microbial effects, showcasing the potential of 4-Bromo-4'-tert-butylbenzophenone in pharmacological studies (Zhao et al., 2004).
Reaction Mechanisms and Kinetics
The compound has been studied for its role in reaction mechanisms, such as the lithium-bromine exchange of aryl bromides and alkylation reactions. These studies provide insights into the reactivity and utility of 4-Bromo-4'-tert-butylbenzophenone in synthetic chemistry (Bailey et al., 2006).
Photopolymerization and Photoinitiators
In the field of materials science, 4-Bromo-4'-tert-butylbenzophenone has been utilized in the development of novel photoinitiators for polymerization processes. This application is crucial for advancing technologies in coatings, adhesives, and 3D printing (Karahan et al., 2014).
Antioxidant and Radical Scavenging Activity
Studies have also explored the antioxidant properties of bromophenols, closely related to 4-Bromo-4'-tert-butylbenzophenone. These compounds show potential as natural antioxidants, which can be important in food preservation, cosmetics, and pharmaceuticals (Li et al., 2011).
Polymer Chemistry
In polymer chemistry, 4-Bromo-4'-tert-butylbenzophenone has been studied in the context of polymer micelles and spatial distribution of hydrophobic compounds. This research contributes to the understanding of drug delivery systems and the design of novel polymeric materials (Sasaki et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(4-bromophenyl)-(4-tert-butylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-17(2,3)14-8-4-12(5-9-14)16(19)13-6-10-15(18)11-7-13/h4-11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBWSLOFBLDMJLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90373593 | |
Record name | 4-bromo-4'-tert-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-4'-tert-butylbenzophenone | |
CAS RN |
91404-26-1 | |
Record name | 4-bromo-4'-tert-butylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90373593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 91404-26-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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